molecular formula C22H21NO5 B3365937 Fmoc-ile-N-carboxyanhydride CAS No. 129288-41-1

Fmoc-ile-N-carboxyanhydride

Cat. No.: B3365937
CAS No.: 129288-41-1
M. Wt: 379.4 g/mol
InChI Key: ZSDLNKUZTBFNOB-DJJJIMSYSA-N
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Description

Fmoc-ile-N-carboxyanhydride: is a derivative of isoleucine, an essential amino acid, and is used primarily in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amine group of amino acids during peptide synthesis. This protecting group is base-labile, meaning it can be removed under basic conditions without affecting other functional groups in the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-ile-N-carboxyanhydride typically involves the reaction of isoleucine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The Fmoc group can be introduced or removed through nucleophilic substitution reactions.

    Deprotection Reactions: The Fmoc group can be removed under basic conditions using reagents like piperidine.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Fmoc-ile-N-carboxyanhydride is widely used in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amine group of amino acids, allowing for the stepwise addition of amino acids to form peptides .

Biology: In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biological assays .

Medicine: Peptides synthesized using this compound have potential therapeutic applications. They can be used to develop peptide-based drugs for the treatment of various diseases .

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based materials for various industrial applications .

Mechanism of Action

The mechanism of action of Fmoc-ile-N-carboxyanhydride involves the protection and deprotection of the amine group of amino acids. The Fmoc group is introduced through a nucleophilic substitution reaction with Fmoc-Cl. The protected amino acid can then be used in peptide synthesis. The Fmoc group is removed under basic conditions using piperidine, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Uniqueness: Fmoc-ile-N-carboxyanhydride is unique due to the presence of the isoleucine residue, which imparts specific structural and functional properties to the peptides synthesized using this compound. The isoleucine residue is hydrophobic and can influence the folding and stability of the peptide .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl (4S)-4-[(2S)-butan-2-yl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c1-3-13(2)19-20(24)28-22(26)23(19)21(25)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3/t13-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDLNKUZTBFNOB-DJJJIMSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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